molecular formula C20H30N2O2 B1344820 Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 236406-40-9

Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1344820
CAS No.: 236406-40-9
M. Wt: 330.5 g/mol
InChI Key: FEUXMFWOKQLQBR-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework. The tert-butyl group and benzyl group attached to the nitrogen atoms further enhance its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diacid chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of the spirocyclic intermediate with benzyl chloride in the presence of a base like sodium hydride.

    Protection of the Amino Group: The amino group is protected by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as pyridine. This step ensures the stability of the compound during subsequent reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo oxidation reactions, particularly at the benzyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydride in an aprotic solvent like dimethylformamide.

Major Products:

    Oxidation: Benzyl alcohol or benzaldehyde.

    Reduction: Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-methanol.

    Substitution: Tert-butyl 2-(substituted benzyl)-2,8-diazaspiro[4.5]decane-8-carboxylate.

Scientific Research Applications

Chemistry: Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.

Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. Its rigid structure allows for precise binding studies and the investigation of molecular recognition processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its spirocyclic core can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for the synthesis of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. The spirocyclic structure provides a rigid framework that fits precisely into the enzyme’s active site, blocking substrate access and inhibiting enzyme activity. Additionally, the benzyl group can participate in π-π interactions with aromatic residues in the enzyme, further stabilizing the binding.

Comparison with Similar Compounds

    Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Lacks the benzyl group, resulting in different reactivity and binding properties.

    Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate: Has a different position of the spiro junction, affecting its chemical behavior.

    Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: The carboxylate group is positioned differently, leading to variations in its reactivity.

Uniqueness: Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to the presence of both the benzyl and tert-butyl groups, which confer distinct chemical and biological properties. The benzyl group enhances its ability to participate in π-π interactions, while the tert-butyl group provides steric protection and stability.

Properties

IUPAC Name

tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-10-20(11-14-22)9-12-21(16-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUXMFWOKQLQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632521
Record name tert-Butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236406-40-9
Record name tert-Butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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